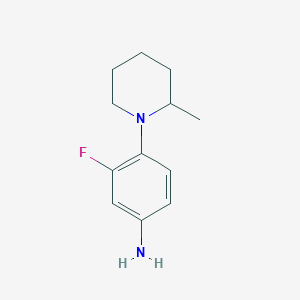

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline

Description

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is a fluorinated aniline derivative featuring a 2-methylpiperidine substituent at the para position of the aromatic ring. Its molecular formula is C₁₂H₁₆FN₂, with a molecular weight of 210.27 g/mol (inferred from analogs in ). The fluorine atom at the 3-position and the 2-methylpiperidinyl group contribute to its unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition ().

For example, 3-fluoro-4-(4-methylpiperazin-1-yl)aniline derivatives are synthesized via coupling reactions under acidic conditions ().

Propriétés

IUPAC Name |

3-fluoro-4-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKAJYHQGRRHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline typically involves the following steps:

Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group.

Piperidine Substitution: The final step involves the substitution of the amine group with the 2-methylpiperidin-1-yl group under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The piperidine moiety contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-Fluoro-4-(2-methylpiperidin-1-yl)aniline with key analogs:

Key Observations :

- Piperidine vs.

- Ether vs. Amine Linkage : The tetrahydrofuranmethoxy substituent in introduces an oxygen atom, altering electronic properties and solubility compared to amine-linked analogs.

Kinase Inhibition

- c-Met Kinase Inhibitors : Analogs such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline exhibit potent c-Met kinase inhibition (IC₅₀ < 50 nM) due to fluorine’s electron-withdrawing effect and aromatic stacking . The target compound’s 2-methylpiperidine group may enhance hydrophobic interactions in the ATP-binding pocket.

- Binding Affinity : Piperazine derivatives (e.g., 4-methylpiperazin-1-yl) show improved solubility but reduced potency compared to bulkier substituents like pyrrolotriazine, suggesting a trade-off between pharmacokinetics and efficacy .

Activité Biologique

3-Fluoro-4-(2-methylpiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 3-position and a 2-methylpiperidin-1-yl group at the 4-position of an aniline structure. This configuration enhances its biological activity through improved binding affinity to various targets.

Key Structural Features:

| Feature | Description |

|---|---|

| Fluorine Atom | Enhances binding affinity and selectivity |

| Piperidine Moiety | Increases lipophilicity, aiding membrane penetration |

| Aniline Group | Provides a platform for further functionalization |

This compound interacts with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom allows for strong hydrogen bonding and dipole interactions, which are crucial for its activity. The piperidine component contributes to its ability to traverse biological membranes, enhancing its pharmacokinetic properties.

Enzyme Interactions

Research indicates that this compound may inhibit cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various tumor cell lines, including Huh-7 (hepatocellular carcinoma) and A549 (lung cancer). These findings suggest potential applications in cancer therapy.

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition due to its structural similarity to biologically active molecules. Its role in receptor binding studies further underscores its relevance in medicinal chemistry .

Case Studies and Research Findings

- Cytotoxic Activity : A study investigated the effects of this compound on tumor cell lines. Results indicated that the compound induced apoptosis in Huh-7 cells with an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent.

- Enzyme Interaction Study : Another study focused on the interaction with cytochrome P450 enzymes, revealing that the compound acts as a competitive inhibitor. This could lead to increased plasma concentrations of other drugs metabolized by these enzymes, necessitating careful consideration in polypharmacy scenarios .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, crossing the blood-brain barrier effectively due to its lipophilic nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.